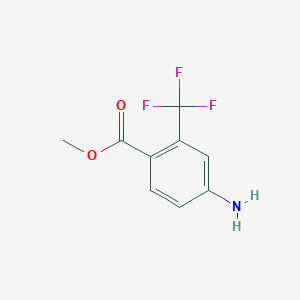

Methyl 4-amino-2-(trifluoromethyl)benzoate

Übersicht

Beschreibung

Methyl 4-amino-2-(trifluoromethyl)benzoate (Methyl 4-A2-TMB) is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of around 100°C and a boiling point of around 250°C. It has a molecular weight of 240.2 g/mol and a molecular formula of C9H9F3NO2. Methyl 4-A2-TMB is widely used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Methyl 4-amino-2-(trifluoromethyl)benzoate: is utilized in the development of new pharmaceutical compounds. Its trifluoromethyl group is particularly significant in medicinal chemistry due to its ability to enhance the biological activity and metabolic stability of potential drug candidates .

Organic Synthesis

This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. It can undergo various chemical reactions, including amination and esterification, which are pivotal in synthesizing diverse organic compounds .

Material Science

In material science, Methyl 4-amino-2-(trifluoromethyl)benzoate is explored for creating novel materials with unique properties, such as increased resistance to degradation and improved thermal stability .

Agrochemical Research

The compound’s derivatives are researched for their potential use in agrochemicals. The trifluoromethyl group can contribute to the development of herbicides and pesticides with enhanced efficacy and selectivity .

Fluorine Chemistry

As a fluorinated compound, it is significant in the field of fluorine chemistry, where it is used to study the effects of fluorination on the physical and chemical properties of molecules .

Analytical Chemistry

Methyl 4-amino-2-(trifluoromethyl)benzoate: can be used as a standard or reference compound in analytical methods, such as chromatography, to quantify the presence of similar compounds in various samples .

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The ADME properties of “Methyl 4-amino-2-(trifluoromethyl)benzoate” are currently unknown.

Eigenschaften

IUPAC Name |

methyl 4-amino-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKSDFYHAQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2-(trifluoromethyl)benzoate | |

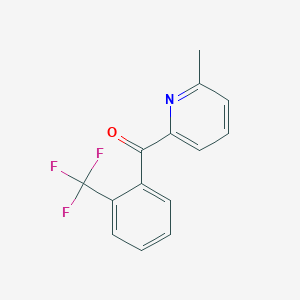

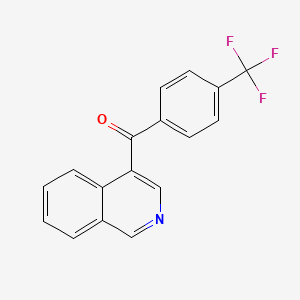

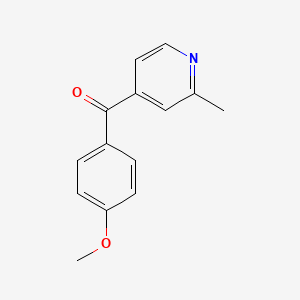

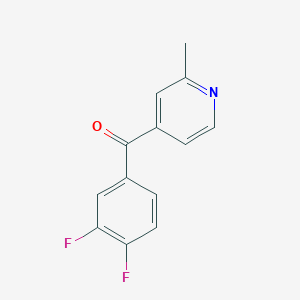

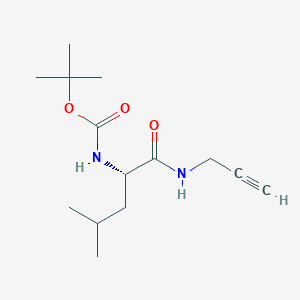

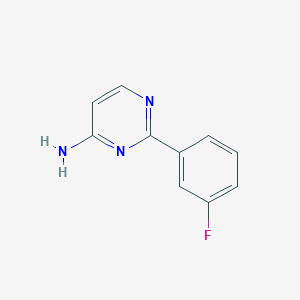

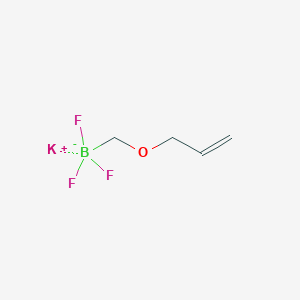

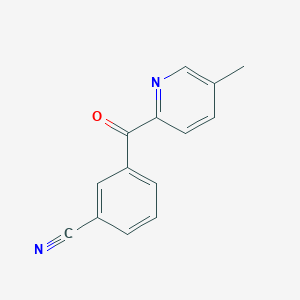

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)